3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrimidinone core. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable subject for scientific research.
Preparation Methods
The synthesis of 3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one typically involves multiple steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Construction of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Assembly of Pyrimidinone Core: The pyrimidinone core is typically constructed through reactions involving suitable pyrimidine derivatives.
Final Coupling: The final step involves coupling the benzimidazole, azetidine, and pyrimidinone fragments under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may contribute to the compound’s binding affinity and specificity . The pyrimidinone core can interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, azetidine-containing molecules, and pyrimidinone-based compounds . What sets 3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one apart is its unique combination of these three moieties, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
3-methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-18-13-5-3-4-6-14(13)21(11)12-8-20(9-12)15-7-16(22)19(2)10-17-15/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCWDXKZKWTQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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